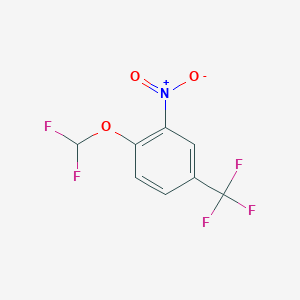
1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
- Synthesis of Novel Fluorine-Containing Polyetherimide : A study by Yu Xin-hai (2010) explored the synthesis of a compound related to 1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene, which was used in creating novel fluorine-containing polyetherimides. These materials were characterized for their potential in various industrial applications, demonstrating the versatility of such compounds (Yu Xin-hai, 2010).
Chemical Analysis and Characterization
- Spectroscopic Investigation : Saravanan, Balachandran, and Viswanathan (2014) conducted a detailed spectroscopic analysis of a similar compound, revealing insights into its molecular and electronic properties. This research helps in understanding the chemical behavior and potential applications of such compounds in various fields (Saravanan, Balachandran, & Viswanathan, 2014).
Polymer Synthesis and Modification
- Polymer Development and Modification : Lee and Kim (2002) investigated the synthesis of new poly(arylene ether amide)s with trifluoromethyl pendent groups via nucleophilic nitro displacement reaction. This showcases the role of such compounds in developing advanced materials with specific properties (Lee & Kim, 2002).
Advanced Material Synthesis
- Advanced Material Synthesis : Research by Kim, Chung, and Kim (2003) focused on the synthesis of poly(phenylene oxide) containing trifluoromethyl groups via selective and sequential nucleophilic aromatic substitution reaction. This demonstrates the application of such compounds in creating high-performance materials with unique properties (Kim, Chung, & Kim, 2003).
Chemical Structure Studies
- Chemical Structure Analysis : A study by Gryff-Keller, Szczeciński, and Kraska-Dziadecka (2011) used NMR and DFT calculations to study the structures of NTBC and its metabolites, providing a deep understanding of the molecular structure and behavior of such compounds (Gryff-Keller, Szczeciński, & Kraska-Dziadecka, 2011).
Propiedades
IUPAC Name |
1-(difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10)17-6-2-1-4(8(11,12)13)3-5(6)14(15)16/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTLHFXJPWHRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1404520.png)
![2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1404521.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B1404522.png)
![tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404523.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid](/img/structure/B1404524.png)
![2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404528.png)
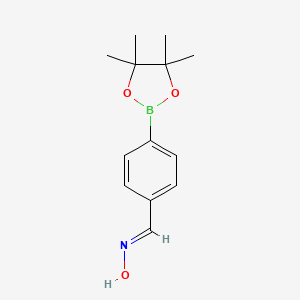
![Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1404530.png)
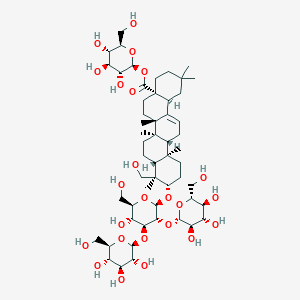

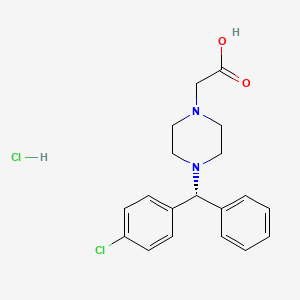
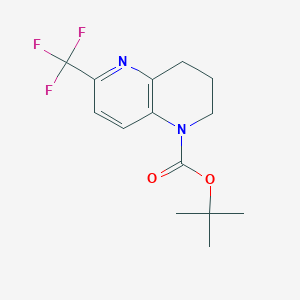
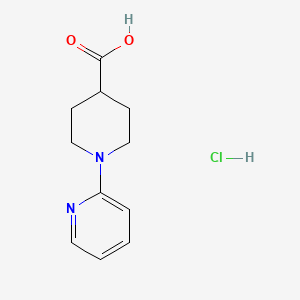
![(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404542.png)